molecular formula C7H12N2 B170115 4-(tert-Butyl)-1H-pyrazole CAS No. 105285-21-0

4-(tert-Butyl)-1H-pyrazole

Cat. No.: B170115
CAS No.: 105285-21-0
M. Wt: 124.18 g/mol
InChI Key: SFRZJVGGJFNWHZ-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The tert-butyl group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-1H-pyrazole typically involves the reaction of tert-butyl hydrazine with 1,3-dicarbonyl compounds or their derivatives. One common method is the cyclization of tert-butyl hydrazine with 1,3-diketones under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50°C to 100°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of flow microreactor systems allows for efficient and sustainable synthesis, reducing the environmental impact and increasing the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazoles, amino-pyrazoles, and thio-pyrazoles.

Scientific Research Applications

4-(tert-Butyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group enhances the compound’s binding affinity and selectivity towards these targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenol
  • 4-tert-Butylcatechol
  • 4-tert-Butylbenzoic acid
  • 4-tert-Butylbenzyl alcohol

Uniqueness

Compared to other similar compounds, 4-(tert-Butyl)-1H-pyrazole stands out due to its unique pyrazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl group further enhances its stability and lipophilicity, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-tert-butyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(2,3)6-4-8-9-5-6/h4-5H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRZJVGGJFNWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566250
Record name 4-tert-Butyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105285-21-0
Record name 4-tert-Butyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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